molecular formula C7H5BrClFO2S B3040047 4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride CAS No. 151258-28-5

4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride

Cat. No.: B3040047
CAS No.: 151258-28-5
M. Wt: 287.53 g/mol
InChI Key: MECXTTJLNOHGEO-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride is an organic compound with the molecular formula C7H6BrClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a bromomethyl group at the 4-position and a fluorine atom at the 3-position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride typically involves the following steps:

    Bromination: The starting material, 3-fluorotoluene, undergoes bromination to introduce a bromomethyl group at the 4-position. This is achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Sulfonylation: The brominated intermediate is then subjected to sulfonylation using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium methoxide (NaOMe), or potassium thiolate (KSR) are commonly used.

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Products include azides, ethers, and thioethers.

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.

    Reduction: Products include sulfonamides and thiols.

Scientific Research Applications

4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride is utilized in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of sulfonamide derivatives and other functionalized aromatic compounds.

    Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: The compound is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfonyl chloride group is also highly reactive, facilitating various substitution and reduction reactions. These reactive sites enable the compound to participate in diverse chemical transformations, targeting specific molecular pathways and functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-Bromomethylbenzenesulfonyl chloride: Lacks the fluorine substituent, making it less reactive in certain contexts.

    3-Fluorobenzenesulfonyl chloride: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

    4-(Chloromethyl)-3-fluorobenzenesulfonyl chloride: Similar structure but with a chloromethyl group instead of a bromomethyl group, affecting its reactivity and selectivity.

Uniqueness

4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride is unique due to the presence of both bromomethyl and fluorine substituents, which enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a broader range of chemical transformations and applications compared to its analogs.

Properties

IUPAC Name

4-(bromomethyl)-3-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO2S/c8-4-5-1-2-6(3-7(5)10)13(9,11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECXTTJLNOHGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

20.9 g (0.1 mol) of 3-fluoro-4-methylbenzenesulphonyl chloride are taken up in 200 ml of carbon tetrachloride and, after addition of 19.6 g (0.11 mol) of N-bromosuccinimide and 0.3 g of dibenzoyl peroxide, the mixture is heated under reflux for 5 hours. After cooling, the solids are filtered off and the filtrate is freed from the solvent. Flash chromatography with petroleum ether/toluene (4:1), 50 μm particle size, gives 12.4 g (44% of theory) of the title compound. Rf : 0.42 (petroleum ether/toluene 3:1).
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

20.9 g (0.1 mol) of 3-fluoro-4-methylbenzenesulphonyl chloride are taken up in 200 ml of carbon tetrachloride and, after addition of 19.6 g (0.11 mol) of N-bromosuccinimide and 0.3 g of dibenzoyl peroxide, the mixture is heated under reflux for 5 hours. After cooling, the solids are filtered off and the filtrate is freed from the solvent. Flash chromatography using petroleum ether/toluene (4:1), 50 μm particle size, gives 12.4 g (44% of theory) of the title compound.
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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